molecular formula C10H12N2O4S B1305902 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester CAS No. 328275-97-4

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester

Cat. No. B1305902
M. Wt: 256.28 g/mol
InChI Key: LYYVOYIVHCKYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the reaction of thiourea with 4-chloroacetoacetyl chloride . In conventional processes, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to give ethyl (2-aminothiazol-4-yl)-acetate hydrochloride or hydrobromide, respectively .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-4-thiazoleacetate, a related compound, is C7H10N2O2S . The average mass is 186.232 Da and the monoisotopic mass is 186.046295 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole derivatives include the reaction of thiourea with 4-chloroacetoacetyl chloride . The free ethyl aminothiazolylacetate is then prepared by neutralizing the hydrochloride or hydrobromide, and is subsequently converted, by hydrolysis, to aminothiazolylacetic acid .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-thiazoleacetate, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 318.5±17.0 °C at 760 mmHg, and a flash point of 146.4±20.9 °C . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Biological Activity of Thiazole Ring-Containing Compounds

Field

Pharmaceutical and Medicinal Chemistry

Application

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Methods of Application

A literature survey regarding the topics from the year 2015 up to now was carried out .

Results

Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .

Dyeing Assessment of Acid Azo Dyes Based on Thiazole

Field

Textile and Dye Chemistry

Application

A series of acid azo dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The resulting dyes were evaluated on woolen fabric .

Methods of Application

The dyes were synthesized by the coupling of various Naphthoic acids with the diazonium salt solution of a thiazole derivative . The dyeing performances of all the dyes were evaluated on woolen fabric .

Results

Dyeing of woolen fabric resulted in reddish pink to violet shades with good depth and levelness. The dyed fabrics showed moderate to very good washing and perspiration fastness .

Antimicrobial Evaluation of 2-Aminothiazole-4-Carboxylate Schiff Bases

Application

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Methods of Application

Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .

Results

Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively . Some compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to some compounds with a zone of inhibition 20.0 mm .

Anticancer Drug Discovery with 2-Aminothiazole Derivatives

Application

2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Methods of Application

Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Results

The results suggested that some compounds could use as strong PI3K inhibitors and anticancer compounds with low toxicity .

Future Directions

The 2-aminothiazole derivatives constitute side chains of semi-synthetic cephalosporins . They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . Therefore, the future directions of this compound could involve its use in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVOYIVHCKYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389758
Record name Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester

CAS RN

328275-97-4
Record name Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.